molecular formula C13H12ClNO3 B14794173 6-(3-Chloropropoxy)quinoline-4-carboxylic acid

6-(3-Chloropropoxy)quinoline-4-carboxylic acid

Cat. No.: B14794173
M. Wt: 265.69 g/mol
InChI Key: VJQSNWKHHXAVRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropoxy)quinoline-4-carboxylic acid typically involves the reaction of quinoline-4-carboxylic acid with 3-chloropropanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products Formed

    Substitution products: Various substituted quinoline derivatives.

    Oxidation products: Quinoline N-oxides.

    Reduction products: Reduced quinoline derivatives.

    Esters and amides: Quinoline-4-carboxylate esters and amides.

Scientific Research Applications

6-(3-Chloropropoxy)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of alkaline phosphatases, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This interaction is facilitated by the quinoline ring and the carboxylic acid group, which form key interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloropropoxy)quinoline-4-carboxylic acid is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and modifications that are not possible with other similar compounds .

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

6-(3-chloropropoxy)quinoline-4-carboxylic acid

InChI

InChI=1S/C13H12ClNO3/c14-5-1-7-18-9-2-3-12-11(8-9)10(13(16)17)4-6-15-12/h2-4,6,8H,1,5,7H2,(H,16,17)

InChI Key

VJQSNWKHHXAVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OCCCCl)C(=O)O

Origin of Product

United States

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